molecular formula C23H17Cl2N3O2S B4899408 2,4-dichloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide

2,4-dichloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide

Cat. No.: B4899408
M. Wt: 470.4 g/mol
InChI Key: MFCUQIWFWQGTMP-FMIVXFBMSA-N
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Description

2,4-dichloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its dichlorobenzamide structure, which includes two chlorine atoms attached to a benzene ring, and a phenylprop-2-enoyl group linked through a carbamothioylamino bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Methoxy or cyano derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c24-16-10-11-19(20(25)13-16)22(30)26-17-7-4-8-18(14-17)27-23(31)28-21(29)12-9-15-5-2-1-3-6-15/h1-14H,(H,26,30)(H2,27,28,29,31)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCUQIWFWQGTMP-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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